6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid
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Overview
Description
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO3 It is a member of the benzoxazine family, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazine ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-throughput mechanochemical methods. These methods allow for the parallel synthesis of multiple samples, increasing efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-3-6(9(12)13)8-7(4-5)11-1-2-14-8/h3-4,11H,1-2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIXXNVIEWPZCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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